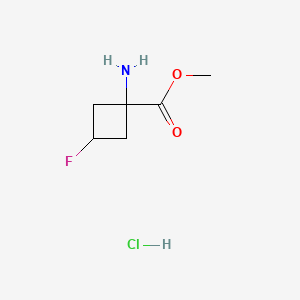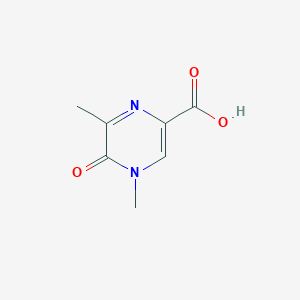
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is an organic compound with a complex structure that includes a cyclobutyl ring, an aminomethyl group, and a methylpentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the aminomethyl and methylpentanol groups. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using suitable precursors.
Aminomethyl Group Introduction: This step may involve the use of aminating agents to introduce the aminomethyl group onto the cyclobutyl ring.
Methylpentanol Chain Addition: The final step involves the addition of the methylpentanol chain, which can be achieved through various organic reactions such as alkylation or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme interactions or metabolic pathways.
Medicine: Potential therapeutic applications could be explored, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylamine: Contains a cyclobutyl ring with an amine group.
3-Methylpentan-2-ol: A simpler alcohol with a similar carbon chain structure.
Aminomethylcyclobutane: A compound with a similar aminomethyl group on a cyclobutyl ring.
Uniqueness
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and methylpentanol chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclobutyl]-3-methylpentan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(2)10(3,13)11(8-12)6-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
KXUDBHVOICNVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(C1(CCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)









